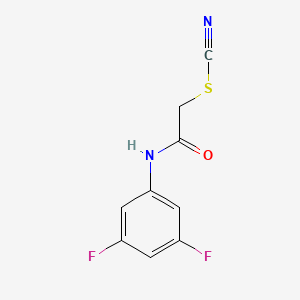
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate is an organic compound that features a thiocyanate group attached to a 2-oxoethyl moiety, which is further connected to a 3,5-difluoroaniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate typically involves the reaction of 3,5-difluoroaniline with a suitable thiocyanate reagent. One common method involves the use of potassium thiocyanate in the presence of a catalyst under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the thiocyanate group replaces a leaving group on the 2-oxoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium halides or alcohols in the presence of a base are employed.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate involves its interaction with molecular targets through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoroaniline: A precursor in the synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate.
2,5-Difluoroaniline: Another difluoroaniline derivative with different substitution patterns.
3,5-Dichloroaniline: A structurally similar compound with chlorine substituents instead of fluorine.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline and thiocyanate groups, which confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H6F2N2OS |
|---|---|
Peso molecular |
228.217 |
Nombre IUPAC |
[2-(3,5-difluoroanilino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H6F2N2OS/c10-6-1-7(11)3-8(2-6)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14) |
Clave InChI |
ABZINDIEGXVPHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)NC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




